4-Chloro-1H-benzo[d]imidazol-2-amine
Overview
Description
4-Chloro-1H-benzo[d]imidazol-2-amine, commonly known as Cl-BIM, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound that consists of a benzimidazole ring with a chlorine substituent at the 4-position. Cl-BIM has been studied extensively due to its interesting biological properties and its potential to be used in a variety of laboratory experiments.
Scientific Research Applications
Application in Pseudomonas aeruginosa Infections Treatment
- Summary of the Application : “4-Chloro-1H-benzo[d]imidazol-2-amine” is used in the synthesis of PqsR inhibitors, which are used as adjuvant therapy for Pseudomonas aeruginosa infections . Pseudomonas aeruginosa is a pathogen that requires immediate attention due to the alarming shortage of novel antimicrobials . Targeting quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of a potent PqsR antagonist, which inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations . The process involves fine-tuning the potency of a previously reported inhibitor, leading to the discovery of the antagonist .
- Results or Outcomes : The antagonist showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Application in Drug Development
- Summary of the Application : Imidazole is a key component in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Methods of Application or Experimental Procedures : The synthesis of imidazole and its derived products involves various synthetic routes . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Results or Outcomes : The development of these drugs has led to significant advancements in the treatment of various diseases .
Application in Organic Ligands and Functional Materials
- Summary of the Application : Benzimidazoles, which include “4-Chloro-1H-benzo[d]imidazol-2-amine”, are used as organic ligands . They are also used in the creation of functional materials .
- Methods of Application or Experimental Procedures : The synthesis of benzimidazoles involves various chemical reactions . These compounds are then used in the creation of organic ligands and functional materials .
- Results or Outcomes : The creation of these organic ligands and functional materials has led to advancements in various fields, including photophysical properties and photoelectric properties .
Application in Anti-microbial Activity
- Summary of the Application : Some benzimidazoles, including “4-Chloro-1H-benzo[d]imidazol-2-amine”, have been found to have anti-microbial activity .
- Methods of Application or Experimental Procedures : These compounds are synthesized and then tested for their anti-microbial activity .
- Results or Outcomes : The results of these tests have shown that some benzimidazoles can be effective anti-bacterial and anti-fungal agents .
Safety And Hazards
Low toxicity by ingestion. When heated to decomposition, it emits toxic vapors of NOx .
Future Directions
Research on imidazole derivatives continues to explore their pharmacological activities and synthetic routes. Investigating their potential applications in drug therapy and addressing antimicrobial resistance remains crucial .
properties
IUPAC Name |
4-chloro-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGDTHWKGHBYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597421 | |
Record name | 4-Chloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-benzo[d]imidazol-2-amine | |
CAS RN |
701-14-4 | |
Record name | 4-Chloro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 701-14-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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